molecular formula C9H12O B14755113 7-Ethoxycyclohepta-1,3,5-triene CAS No. 1714-39-2

7-Ethoxycyclohepta-1,3,5-triene

Cat. No.: B14755113
CAS No.: 1714-39-2
M. Wt: 136.19 g/mol
InChI Key: ICZNRXVFUBVAPE-UHFFFAOYSA-N
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Description

7-Ethoxycyclohepta-1,3,5-triene: is an organic compound with the molecular formula C9H12O It is a derivative of cycloheptatriene, where an ethoxy group is attached to the seventh carbon atom of the cycloheptatriene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-ethoxycyclohepta-1,3,5-triene can be achieved through the reaction of cycloheptatriene with ethyl alcohol in the presence of a strong acid catalyst. The reaction typically involves the protonation of the cycloheptatriene, followed by nucleophilic attack by the ethyl alcohol, resulting in the formation of the ethoxy group at the seventh position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxycyclohepta-1,3,5-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into cycloheptane derivatives.

    Substitution: Electrophilic substitution reactions can occur at the ethoxy group or the cycloheptatriene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are commonly employed.

Major Products:

Scientific Research Applications

Chemistry: 7-Ethoxycyclohepta-1,3,5-triene is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways in organic chemistry .

Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. It may serve as a lead compound for the development of new pharmaceuticals with therapeutic properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 7-ethoxycyclohepta-1,3,5-triene involves its interaction with various molecular targets and pathways. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. Additionally, the cycloheptatriene ring can undergo aromatic stabilization, affecting the overall chemical behavior of the compound .

Comparison with Similar Compounds

Uniqueness: 7-Ethoxycyclohepta-1,3,5-triene is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The ethoxy group can influence the compound’s solubility, boiling point, and overall stability, making it suitable for specific applications in research and industry .

Properties

CAS No.

1714-39-2

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

7-ethoxycyclohepta-1,3,5-triene

InChI

InChI=1S/C9H12O/c1-2-10-9-7-5-3-4-6-8-9/h3-9H,2H2,1H3

InChI Key

ICZNRXVFUBVAPE-UHFFFAOYSA-N

Canonical SMILES

CCOC1C=CC=CC=C1

Origin of Product

United States

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